molecular formula C12H20ClN5O B1402438 1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride CAS No. 1361113-75-8

1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1402438
CAS No.: 1361113-75-8
M. Wt: 285.77 g/mol
InChI Key: MGSVEDDFLKVATI-UHFFFAOYSA-N
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Description

1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a compound that belongs to the class of piperazine-fused triazoles. These compounds are known for their significant potential in medicinal chemistry, particularly as building blocks for drug development . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Biochemical Analysis

Biochemical Properties

1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules such as proteins and enzymes is characterized by binding interactions that can either inhibit or activate these molecules .

Cellular Effects

The effects of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a potent agent in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular metabolism, highlighting its potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

The synthesis of 1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride involves several steps. One common method includes the following steps :

    Addition of Ethanol and Hydrazine Hydrate: The reaction begins by adding ethanol and hydrazine hydrate to a reactor drum, heating the mixture to 58°C, and then adding 2-chloropyrazine dropwise.

    Regulation of pH: The pH is regulated to 6 using sodium hydroxide, and the mixture is stirred at 20°C.

    Addition of Chlorobenzene and Trifluoroacetic Anhydride: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and refluxing with methanesulfonic acid.

    Separation and Purification: The mixture undergoes reduced pressure concentration, pH regulation to 12, and separation of organic phases. The final product is obtained by adding palladium/carbon and an ethanol solution of hydrogen chloride, followed by filtration, washing, and drying.

Chemical Reactions Analysis

1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride has a wide range of scientific research applications :

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.

Properties

IUPAC Name

1-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-3-10(8-16)12-15-14-11-7-13-4-6-17(11)12;/h10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSVEDDFLKVATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NN=C3N2CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
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1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
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1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
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1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
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1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
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1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride

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